Cas no 1447952-97-7 (2,4,6-Trichloro-8-methoxyquinoline)

2,4,6-Trichloro-8-methoxyquinoline is a halogenated quinoline derivative characterized by its distinct substitution pattern, featuring chloro groups at the 2, 4, and 6 positions and a methoxy group at the 8 position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework offers reactivity suitable for further functionalization, making it valuable in constructing complex heterocyclic systems. The presence of electron-withdrawing chloro groups enhances its utility in nucleophilic substitution reactions, while the methoxy group contributes to solubility and stability. This compound is handled under controlled conditions due to its potential reactivity and should be stored in a cool, dry environment.
2,4,6-Trichloro-8-methoxyquinoline structure
1447952-97-7 structure
Product Name:2,4,6-Trichloro-8-methoxyquinoline
CAS No:1447952-97-7
MF:C10H6Cl3NO
MW:262.519739627838
CID:5060625
Update Time:2025-06-29

2,4,6-Trichloro-8-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trichloro-8-methoxyquinoline
    • 2,4,6-Trichloro-8-methoxy-quinoline
    • Inchi: 1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3
    • InChI Key: IMCKPMMLVNRPJJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C2C(=CC(=CC2=1)Cl)OC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • XLogP3: 4.4
  • Topological Polar Surface Area: 22.1

2,4,6-Trichloro-8-methoxyquinoline Pricemore >>

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Additional information on 2,4,6-Trichloro-8-methoxyquinoline

2,4,6-Trichloro-8-methoxyquinoline (CAS No. 1447952-97-7): An Overview of Its Properties, Applications, and Recent Research

2,4,6-Trichloro-8-methoxyquinoline (CAS No. 1447952-97-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 2,4,6-trichloro-8-methoxyquinoline.

Chemical Properties and Structure: 2,4,6-Trichloro-8-methoxyquinoline is a substituted quinoline with a molecular formula of C10H6Cl3N1O. The compound features a quinoline core with three chlorine atoms at the 2-, 4-, and 6-positions and a methoxy group at the 8-position. The presence of these substituents imparts unique physical and chemical properties to the molecule. For instance, the multiple chlorine atoms enhance its lipophilicity, making it more suitable for crossing biological membranes. The methoxy group at the 8-position contributes to its stability and solubility in organic solvents.

Synthesis Methods: The synthesis of 2,4,6-trichloro-8-methoxyquinoline has been explored through various routes. One common method involves the reaction of 2-chloroaniline with methoxymethyl chloride followed by cyclization under acidic conditions. Another approach involves the condensation of 2-chlorobenzaldehyde with methoxymethylamine and subsequent chlorination at specific positions. These methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

Biological Activities: Recent studies have highlighted the potential biological activities of 2,4,6-trichloro-8-methoxyquinoline. One notable area of research is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cellular metabolism.

In addition to its antimicrobial properties, 2,4,6-trichloro-8-methoxyquinoline has also been investigated for its antiviral activity. Research has demonstrated that it can inhibit the replication of certain viruses by interfering with viral entry into host cells or by blocking viral replication enzymes. This makes it a promising candidate for the development of antiviral drugs.

Cancer Research: The potential anticancer properties of 2,4,6-trichloro-8-methoxyquinoline have also been explored. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer.

Toxicity and Safety: While 2,4,6-trichloro-8-methoxyquinoline shows promise in various therapeutic applications, it is crucial to evaluate its toxicity and safety profile. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses but may exhibit some side effects at higher concentrations. Further research is needed to optimize dosing regimens and minimize potential adverse effects.

Clinical Trials: Several clinical trials are currently underway to assess the safety and efficacy of 2,4,6-trichloro-8-methoxyquinoline. These trials are focusing on its potential as an antimicrobial agent for treating drug-resistant infections and as an antiviral drug for combating emerging viral threats. Early results from these trials are promising and suggest that this compound could be a valuable addition to existing treatment options.

FUTURE DIRECTIONS: The future research on 2,4,6-trichloro-8-methoxyquinoline is likely to focus on optimizing its chemical structure to enhance its therapeutic properties while reducing toxicity. Additionally, efforts will be made to develop novel delivery systems that can improve its bioavailability and target specificity. Collaboration between chemists, biologists, and clinicians will be essential in advancing our understanding of this compound and translating it into clinical practice.

In conclusion, 2,4,6-trichloro-8-methoxyquinoline (CAS No. 1447952-97-7) is a promising compound with a wide range of potential applications in medicine and materials science. Its unique chemical structure confers valuable biological activities that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is expected that this compound will play an increasingly important role in addressing unmet medical needs.

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